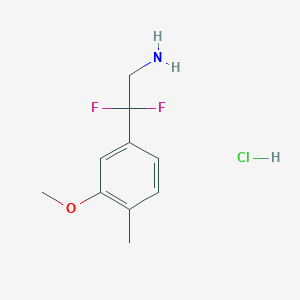

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

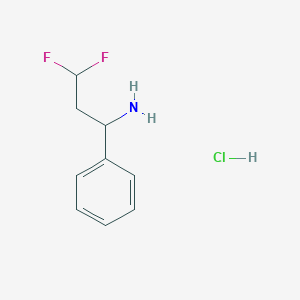

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 2377035-54-4 . It has a molecular weight of 237.68 . The IUPAC name for this compound is 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2NO.ClH/c1-7-3-4-8(5-9(7)14-2)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications

Photolysis and Photoaffinity Probes

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethanamine hydrochloride and related compounds have been studied for their photolysis behavior, particularly in the context of photoaffinity probes. The photolysis of certain diazirines, which are chemically related to the compound , has been shown to involve complex pathways, leading to photoinsertion products that can reverse through base-catalyzed elimination. This behavior is critical in designing photoaffinity probes for biological systems, as it affects the stability and utility of these probes in capturing target molecules in their native state (Platz et al., 1991).

Environmental Degradation and Bioremediation

Research into the environmental degradation of organochlorine pesticides, such as methoxychlor, provides insight into the potential for bioremediation of contaminants. Methoxychlor, structurally similar to the compound of interest, undergoes reductive dechlorination by specific microbial organisms, suggesting pathways for environmental detoxification. This transformation is significant in understanding the fate of organochlorine pesticides in the environment and developing strategies for mitigating their impact on human health and ecosystems (Yim et al., 2008).

Synthetic Chemistry and Material Science

In the realm of synthetic chemistry, derivatives of 2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethanamine hydrochloride serve as intermediates in the synthesis of complex organic molecules. For example, the preparation of [1‐(Methoxymethylcarbamoyl)ethyl] Phosphonic Acid Bis‐(2,2,2‐trifluoroethyl) Ester showcases the utility of these compounds in constructing molecules with specific functionalities, which are valuable in material science and medicinal chemistry (Smith et al., 2005).

Pharmacology and Drug Metabolism

Investigations into the metabolism of psychoactive substances provide another application of related compounds. Studies on the in vivo metabolism of phenethylamines in rats, for instance, elucidate the metabolic pathways involved in the transformation of these substances, offering insights into their pharmacokinetics and potential effects on human health (Kanamori et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO.ClH/c1-7-3-4-8(5-9(7)14-2)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHODOUGWXHXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CN)(F)F)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)

![6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2561856.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2561861.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide](/img/structure/B2561866.png)